molecular formula C10H13F3O2 B6223444 3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2763755-18-4

3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6223444
CAS No.: 2763755-18-4
M. Wt: 222.2
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Description

3-(4,4,4-Trifluorobutyl)bicyclo[111]pentane-1-carboxylic acid is a compound characterized by its unique bicyclic structure and the presence of a trifluorobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with 4,4,4-trifluorobutyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The trifluorobutyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group typically yields carboxylate salts, while reduction can yield alcohols or aldehydes.

Scientific Research Applications

3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with unique properties.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its unique structure.

    Industry: Used in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group and trifluorobutyl moiety. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, while the trifluorobutyl group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the trifluorobutyl group, making it less lipophilic.

    3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Contains a trifluoromethyl group instead of a trifluorobutyl group, affecting its chemical properties and reactivity.

    Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Contains two carboxylic acid groups, which can lead to different reactivity and applications.

Uniqueness

The presence of the trifluorobutyl group in 3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid imparts unique properties such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

2763755-18-4

Molecular Formula

C10H13F3O2

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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